Benzenesulfonic acid, diethyl-
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Overview
Description
Benzenesulfonic acid, diethyl- is an organosulfur compound with the chemical formula C6H5SO3H. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, slightly soluble in benzene, and insoluble in non-polar solvents like diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, diethyl- is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves adding sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .
Industrial Production Methods: Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (fuming sulfuric acid) or pure sulfur trioxide. Another method includes continuous extraction processes and azeotropic removal of reaction water .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides and esters.
Reduction: It can be reduced to form sulfonamides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Phosphorus pentachloride (PCl5) is commonly used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Reduction: Sodium hydroxide (NaOH) is used to produce sodium phenolate from benzenesulfonic acid.
Substitution: Sulfur trioxide (SO3) and fuming sulfuric acid are used for sulfonation reactions.
Major Products:
Oxidation: Benzenesulfonyl chloride.
Reduction: Sodium phenolate.
Substitution: Nitrobenzene and benzenesulfonic acid
Scientific Research Applications
Benzenesulfonic acid, diethyl- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, diethyl- involves its role as an electrophile in electrophilic aromatic substitution reactions. The sulfur in sulfur trioxide is electrophilic due to the electron-withdrawing effect of the oxygen atoms. Benzene reacts with the sulfur of sulfur trioxide to form a sigma complex, followed by proton transfer to produce benzenesulfonic acid .
Comparison with Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid, diethyl- is unique due to its high solubility in water and alcohols, making it suitable for various industrial applications. In contrast, other similar compounds like sulfanilic acid and p-toluenesulfonic acid have different solubility properties and are used in different applications .
Properties
CAS No. |
50856-60-5 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2,3-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
UFTUYFPADJIUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)O)CC |
Origin of Product |
United States |
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